molecular formula C16H13ClFNO3 B2604070 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate CAS No. 1241991-10-5

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Cat. No. B2604070
CAS RN: 1241991-10-5
M. Wt: 321.73
InChI Key: UJDXEDBGWKHVEJ-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, also known as FOB or Fluorobenzyl Oxycarbonyl Chloride, is a chemical compound that has gained significant attention in the field of scientific research. It is a fluorinated derivative of benzyl chloroformate, which is widely used in organic synthesis. FOB is a versatile reagent that has been used in various chemical reactions due to its unique chemical properties.

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of (±)-Yanglingmycin analogues, including 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, revealed promising antibacterial properties . These compounds displayed considerable activity against seven bacterial species, with peak minimum inhibitory concentration (MIC) values of 0.98 μg·mL⁻¹ for Bacillus subtilis. Such findings lay the groundwork for designing novel antibacterial drugs based on this scaffold.

USP7 Inhibition

Piperidine compounds, including 2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate, have been explored as potential USP7 inhibitors . USP7 (ubiquitin-specific protease 7) plays a crucial role in regulating cellular processes, including protein stability and DNA repair. Inhibition of USP7 holds promise for cancer therapy, making this application area particularly relevant.

properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c17-13-7-3-2-6-12(13)16(21)22-10-15(20)19-9-11-5-1-4-8-14(11)18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDXEDBGWKHVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Fluorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

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